N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-21(18,13-4-2-8-20-13)15-5-6-16-10-11(9-14-16)12-3-1-7-19-12/h1-4,7-10,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLSAOKJJIGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the sulfonamide group: This involves the reaction of thiophene-2-sulfonyl chloride with an amine group in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and coupling reactions. Key transformations include:
Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond. For example, refluxing with 6N HCl at 110°C yields thiophene-2-sulfonic acid and a pyrazole-ethylamine derivative .
Cross-Coupling Reactions :
Palladium-catalyzed Suzuki-Miyaura coupling enables aryl group introduction. A study demonstrated that 5-bromo-thiophene sulfonamides react with aryl boronic acids under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/water (90°C, 30 hours), achieving yields up to 83% .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 90°C, 30h | Aryl-substituted sulfonamide | 43–83% | |
| Acidic Hydrolysis | 6N HCl, 110°C, 12h | Thiophene-2-sulfonic acid + amine | 78% |
Thiophene Ring Electrophilic Substitution
The thiophene ring undergoes halogenation and oxidation:
Bromination : Electrophilic bromination with Br₂ in CHCl₃ at 0°C selectively substitutes the 5-position of the thiophene ring, forming 5-bromo derivatives .
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the thiophene to a sulfone, enhancing polarity and biological activity .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C, 2h | 5-Bromo-thiophene sulfonamide | 65% | |
| Oxidation | m-CPBA, CH₂Cl₂, RT, 6h | Thiophene sulfone derivative | 89% |
Furan Ring Functionalization
The furan ring undergoes electrophilic substitution and Diels-Alder reactions:
Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the 5-position of the furan ring, enabling further reduction to amino derivatives .
Diels-Alder Cycloaddition : Reacting with maleic anhydride in refluxing toluene forms bicyclic adducts, useful for synthesizing polycyclic scaffolds .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|----------------------|-----------------------------------|--------------------------------------|
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against a range of bacterial strains. Research has demonstrated that sulfonamide derivatives often possess antibacterial activity due to their ability to inhibit bacterial folic acid synthesis. In a study involving derivatives of thiophene sulfonamides, compounds similar to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide showed promising activity against Gram-positive and Gram-negative bacteria, indicating potential as a new class of antibiotics .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the furan and pyrazole moieties is believed to contribute significantly to its radical scavenging activity, making it a candidate for further development in antioxidant therapies .
Anti-inflammatory Applications
The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit inflammatory mediators. For instance, derivatives of thiophene sulfonamides have shown effectiveness in reducing inflammation in animal models, suggesting that this compound may also possess similar effects .
Material Science
Polymer Chemistry
In material science, compounds like this compound are explored for their potential as polymer additives or stabilizers. Their unique structural features can enhance the mechanical properties and thermal stability of polymers. Research into thiophene-based polymers indicates that incorporating such sulfonamide derivatives can lead to materials with improved conductivity and durability .
Agricultural Chemistry
Pesticidal Activity
The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Studies have indicated that similar compounds can exhibit herbicidal activity against specific weed species, providing an avenue for developing environmentally friendly agricultural solutions . The incorporation of the furan and pyrazole groups may enhance the bioactivity of these compounds against pests.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene-based sulfonamides demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound this compound was identified as one of the most effective derivatives with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 15 | Effective |
| Standard Antibiotic | 10 | Effective |
Case Study 2: Antioxidant Evaluation
In vitro assays were performed to evaluate the antioxidant capacity of the compound using DPPH radical scavenging methods. Results indicated that the compound exhibited a dose-dependent response, with an IC50 value indicating strong antioxidant potential.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs include sulfonamide- and pyrazole-containing derivatives. Below is a detailed comparison based on molecular features, reactivity, and reported applications:
Structural Analog: N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
- Structural Differences: The analog replaces the furan and thiophene groups with a pyridine ring and a phenyl group.
- Synthesis : Synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-N-(1H-pyrazol-1-yl)aniline and 4-vinylpyridine . This contrasts with the target compound’s likely synthesis involving coupling of a furan-pyrazole intermediate with thiophene sulfonamide.
- Reactivity : The pyridine ring in the analog enhances electron-deficient character, favoring SNAr reactions, whereas the furan and thiophene in the target compound may participate in π-π stacking or electrophilic substitutions.
Functional Group Comparison
Pharmacological Implications
- Sulfonamides vs. Sulfamides : Sulfonamides (target compound) are classical carbonic anhydrase inhibitors (e.g., acetazolamide), while sulfamides (analog) are less common in this role but may exhibit protease inhibition .
- Heterocyclic Influence : The furan-thiophene combination in the target compound could enhance membrane permeability compared to the pyridine-phenyl analog, as seen in similar drug-like molecules.
Research Findings and Limitations
- Crystallographic Data: No direct crystallographic data for the target compound are provided. However, the SHELX software suite () is widely used for refining such structures, suggesting that its application could resolve conformational details like sulfonamide geometry or pyrazole-furan torsion angles .
- Synthetic Challenges : Unlike the SNAr-driven synthesis of the analog (), the target compound may require palladium-catalyzed coupling (e.g., Suzuki for furan-pyrazole assembly) or sulfonamide formation via sulfonyl chloride intermediates.
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of considerable interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of organic reactions, which typically involve the formation of the furan and pyrazole units followed by their coupling to thiophene sulfonamide. The synthesis pathway often includes:
- Formation of the Furan Intermediate : Starting with furan, halogenation and substitution reactions introduce necessary functional groups.
- Synthesis of the Pyrazole Ring : Cyclization reactions involving hydrazines and 1,3-diketones are commonly used.
- Coupling Reactions : The furan and pyrazole units are linked through alkylation or acylation reactions.
- Final Sulfonamide Formation : The thiophene sulfonamide structure is introduced to complete the synthesis.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 μg/mL |
| Staphylococcus aureus | 0.25 μg/mL |
| Candida albicans | 0.75 μg/mL |
The compound showed notable inhibition zones in agar diffusion assays, indicating its potential as an effective antimicrobial agent .
Antioxidant Activity
The compound also demonstrated significant antioxidant activity in DPPH and hydroxyl radical scavenging assays, suggesting its ability to mitigate oxidative stress. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage .
Anti-inflammatory Activity
In vitro studies have reported that derivatives of this compound exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac sodium. The mechanism involves inhibition of COX enzymes, which are pivotal in the inflammatory response .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase, leading to decreased fluid production in ocular tissues, making it a candidate for ocular hypotensive agents .
- Receptor Modulation : The compound may act as a selective modulator for various receptors, influencing cellular signaling pathways involved in inflammation and infection .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria and fungi, revealing that it not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus .
- Antioxidant Studies : In a comparative study with known antioxidants, this compound exhibited superior scavenging activity against hydroxyl radicals, indicating its potential use in formulations aimed at reducing oxidative stress .
Q & A
Basic Question
- NMR (1H/13C) : Assigns proton environments (e.g., furan’s α/β protons at δ 6.2–7.4 ppm) and confirms sulfonamide connectivity .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS for exact mass matching).
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure and bond angles using SHELXL for refinement .
How can researchers address contradictions in spectroscopic or crystallographic data during analysis?
Advanced Question
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
- Redundancy in crystallography : Collect high-resolution data (≤1.0 Å) and refine with SHELXL’s twin-detection tools to resolve disorder or twinning .
- Dynamic NMR : Resolve conformational flexibility (e.g., pyrazole ring puckering) via variable-temperature studies .
What experimental designs are recommended to evaluate this compound’s bioactivity against enzymatic targets?
Advanced Question
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for acetylcholinesterase) with IC50 determination via dose-response curves .
- Cellular models : Test cytotoxicity (MTT assay) and selectivity (e.g., cancer vs. normal cell lines) .
- Binding studies : Employ SPR or ITC to quantify interactions with target proteins (e.g., sulfonamide-binding carbonic anhydrase) .
How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?
Advanced Question
- Substituent variation : Modify furan (e.g., 5-nitro substitution) or pyrazole (e.g., 3,5-dimethyl) to assess impacts on potency .
- Bioisosteric replacement : Replace thiophene-sulfonamide with benzene-sulfonamide to compare solubility and target affinity .
- Docking simulations : Use AutoDock Vina to predict binding modes and guide synthetic prioritization .
What are the stability considerations for this compound under varying pH and temperature conditions?
Basic Question
- pH stability : Test degradation in buffers (pH 2–12) via HPLC; sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., >200°C for solid-state stability) .
- Light sensitivity : Store in amber vials if thiophene or furan groups show UV-induced isomerization .
What computational approaches are effective for modeling this compound’s electronic properties?
Advanced Question
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict frontier orbitals (HOMO/LUMO) and charge distribution .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability .
- QSAR modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data .
How can purification challenges arising from byproducts or low yields be mitigated?
Basic Question
- Byproduct suppression : Use scavenger resins (e.g., for unreacted amines) during coupling steps .
- Chromatography optimization : Employ gradient elution (e.g., 5–50% EtOAc/hexane) for polar intermediates .
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity .
What mechanistic insights are critical for understanding this compound’s interactions with biological targets?
Advanced Question
- Enzyme inhibition : Probe reversible vs. irreversible binding via pre-incubation time-course assays .
- Metabolic profiling : Use LC-MS to identify Phase I/II metabolites (e.g., sulfonamide oxidation) .
- Target engagement : Validate using CRISPR knockouts or siRNA silencing in cellular models .
How should researchers interpret crystallographic data discrepancies in polymorph screening?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
